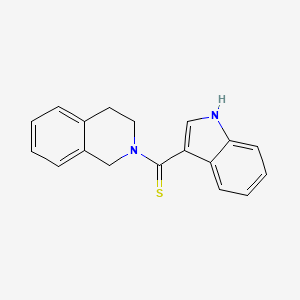
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has been studied extensively for its potential applications in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline possesses various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its unique structure and properties, which make it a potential drug lead compound. Additionally, this compound has been found to possess various biological activities, which may make it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the further study of its mechanism of action, which may help to elucidate its potential applications in scientific research. Additionally, further studies may be conducted to explore the potential use of this compound as a drug lead compound for the treatment of various diseases. Finally, studies may be conducted to explore the potential use of this compound in combination with other compounds or therapies to enhance its biological activities.
合成法
The synthesis of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 1H-indole-3-carbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity.
科学的研究の応用
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Due to its unique structure and properties, this compound has also been studied for its potential as a drug lead compound.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c21-18(16-11-19-17-8-4-3-7-15(16)17)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,11,19H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQRMRAXZJNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

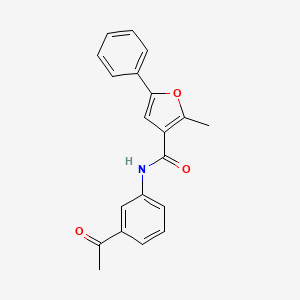
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
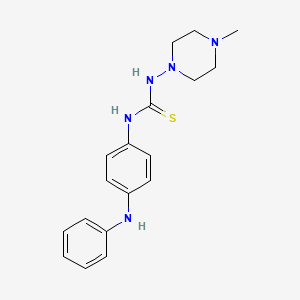
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
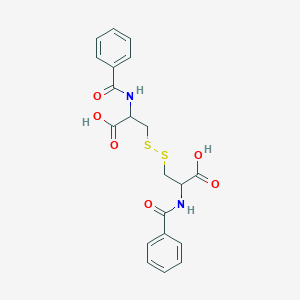
![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)

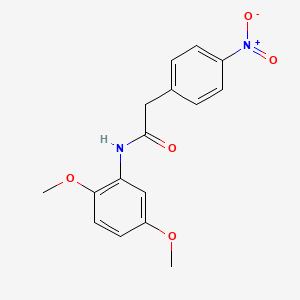
![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)